Scaffold Saturation State: 4,5,6,7-Tetrahydro vs. Fully Aromatic Pyrazolo[1,5-a]pyridine Cores
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of the target compound features partial saturation of the pyridine ring, contrasting with the fully aromatic pyrazolo[1,5-a]pyridine core found in compounds such as N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0) . While direct metabolic stability data for the target compound are not publicly available, the partially saturated scaffold is recognized in medicinal chemistry as a strategy to enhance metabolic stability compared to fully aromatic analogs . This structural feature also introduces increased three-dimensional character (higher fraction of sp³ carbons), which can positively influence solubility and reduce aromatic ring-mediated off-target binding .
| Evidence Dimension | Scaffold saturation (sp³ fraction) and predicted metabolic stability |
|---|---|
| Target Compound Data | Partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core; molecular formula C₁₄H₁₇N₃O₂S |
| Comparator Or Baseline | Fully aromatic pyrazolo[1,5-a]pyridine core (e.g., CAS 2034548-86-0); molecular formula C₁₃H₁₁N₃O₂S |
| Quantified Difference | Qualitative: increased sp³ character (saturated C₄-C₇ positions) confers predicted metabolic and conformational advantage; no direct comparative assay data available |
| Conditions | Structural comparison; no matched experimental assay |
Why This Matters
For procurement in lead optimization programs, the saturated core may offer a differentiated pharmacokinetic profile that cannot be achieved with fully aromatic analogs.
